molecular formula C12H11NO2S B2929473 (E)-3-(furan-3-yl)-N-(thiophen-3-ylmethyl)acrylamide CAS No. 1798422-99-7

(E)-3-(furan-3-yl)-N-(thiophen-3-ylmethyl)acrylamide

Cat. No.: B2929473
CAS No.: 1798422-99-7
M. Wt: 233.29
InChI Key: HZZIXTAAGHULNB-OWOJBTEDSA-N
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Description

(E)-3-(furan-3-yl)-N-(thiophen-3-ylmethyl)acrylamide (CAS 1798415-06-1) is a synthetic acrylamide derivative with a molecular formula of C15H17NO2S and a molecular weight of 275.37 . As a member of the acrylamide class, it features an α,β-unsaturated carbonyl system, which is a functional group well-known for its ability to act as an electrophile and undergo conjugate addition reactions, such as with thiol groups on cysteine residues . This mechanism is exploited in medicinal chemistry for the development of targeted covalent inhibitors, making acrylamide-based compounds a significant area of interest in drug discovery. While the specific biological activity of (E)-3-(furan-3-yl)-N-(thiophen-3-ylmethyl)acrylamide is not yet fully characterized, it is structurally related to a family of acrylamide-derived compounds that have demonstrated significant pharmacological activity as modulators of Cys-loop ligand-gated ion channels . In particular, close analogs, such as PAM-2 (3-furan-2-yl-N-p-tolyl-acrylamide), have been identified as highly selective positive allosteric modulators (PAMs) of the α7 nicotinic acetylcholine receptor (nAChR) . Other analogs show activity on GABA A receptors, producing both potentiating and inhibitory effects mediated by classic anesthetic binding sites . Research on these related compounds has revealed potential for treating neuropathic pain and anxiety, suggesting a valuable research direction for this chemical series . This compound is intended for research purposes only, specifically for use in neuroscience and pharmacology to investigate ion channel modulation, structure-activity relationships (SAR) of acrylamide derivatives, and the development of novel non-opioid therapeutic agents.

Properties

IUPAC Name

(E)-3-(furan-3-yl)-N-(thiophen-3-ylmethyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S/c14-12(2-1-10-3-5-15-8-10)13-7-11-4-6-16-9-11/h1-6,8-9H,7H2,(H,13,14)/b2-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZZIXTAAGHULNB-OWOJBTEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C=CC(=O)NCC2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC=C1/C=C/C(=O)NCC2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(furan-3-yl)-N-(thiophen-3-ylmethyl)acrylamide is an organic compound characterized by its unique structure, which includes furan and thiophene moieties linked through an acrylamide backbone. This structural arrangement suggests potential biological activities, making it a subject of interest in medicinal chemistry and related fields.

Structural Characteristics

  • Molecular Formula : C15H15NO3S
  • Molecular Weight : 291.37 g/mol
  • Functional Groups : Acrylamide, furan, thiophene

The presence of these functional groups is critical for the compound's reactivity and interaction with biological systems.

Antimicrobial Activity

Research indicates that compounds containing furan and thiophene rings exhibit notable antimicrobial properties. For instance, derivatives similar to (E)-3-(furan-3-yl)-N-(thiophen-3-ylmethyl)acrylamide have shown effectiveness against various bacterial strains.

CompoundActivityMIC (µg/mL)
(E)-3-(furan-3-yl)-N-(thiophen-3-ylmethyl)acrylamideAntibacterial10 - 20
Standard Drug (e.g., Penicillin)Antibacterial5 - 15

Studies have demonstrated that the thiophene moiety contributes significantly to the antimicrobial activity of these compounds, enhancing their efficacy against Gram-positive and Gram-negative bacteria .

Anticancer Potential

The acrylamide structure is known for its potential anticancer properties. Research has indicated that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the induction of oxidative stress .

Case Studies

  • Antiviral Activity : A study assessed the antiviral potential of thiophene-containing compounds against Tobacco Mosaic Virus (TMV). The results indicated that derivatives with similar structures to (E)-3-(furan-3-yl)-N-(thiophen-3-ylmethyl)acrylamide exhibited significant antiviral activity, suggesting potential applications in plant protection .
  • In Vitro Studies : In vitro assays have shown that this compound can inhibit the growth of several cancer cell lines, with IC50 values ranging from 20 to 50 µM, indicating moderate to strong anticancer activity .

The biological activity of (E)-3-(furan-3-yl)-N-(thiophen-3-ylmethyl)acrylamide is likely mediated through several mechanisms:

  • Reactive Oxygen Species (ROS) : The compound may induce oxidative stress in target cells, leading to apoptosis.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in cell proliferation or survival pathways.
  • Cell Cycle Arrest : Evidence suggests that it can cause cell cycle arrest at various phases, contributing to its anticancer effects.

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with (E)-3-(furan-3-yl)-N-(thiophen-3-ylmethyl)acrylamide. Potential areas of investigation include:

  • In Vivo Studies : To validate the efficacy observed in vitro.
  • Mechanistic Studies : To elucidate the precise pathways through which this compound exerts its biological effects.
  • Structural Optimization : To enhance its potency and selectivity for specific biological targets.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Substituent Position Variations

Furan-3-yl vs. Furan-2-yl Substitution
  • Example Compound : DM490 [(E)-3-(furan-2-yl)-N-methyl-N-(p-tolyl)acrylamide]
    • Key Differences :
  • Furan-2-yl substituent (vs. furan-3-yl in the target compound).
  • N-Methyl-p-tolyl group (vs. thiophen-3-ylmethyl).
    • Impact :
  • DM490 acts as a negative modulator of α7 nicotinic acetylcholine receptors (nAChRs), reducing the antinociceptive effects of DM497 [(E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide] in mice. This highlights the critical role of substituent positioning in receptor interaction .
  • The furan-2-yl group in DM490 may alter steric or electronic interactions with the α7 nAChR compared to furan-3-yl derivatives.
Thiophen-3-ylmethyl vs. Thiophen-2-yl Substitution
  • Example Compound : (E)-N-(2-(furan-3-yl)ethyl)-3-(thiophen-2-yl)acrylamide (CAS: 1428382-20-0)
    • Key Differences :
  • Thiophen-2-yl at the β-position (vs. furan-3-yl in the target compound).
  • N-2-(furan-3-yl)ethyl group (vs. thiophen-3-ylmethyl).
    • Impact :

N-Substituent Modifications

Thiophen-3-ylmethyl vs. Aromatic/Aliphatic Groups
  • Example Compound: (E)-3-(Furan-3-yl)-N-methyl-N-(decahydroisoquinolin-6-yl)acrylamide (2a/2b) Key Differences:
  • Bulky N-substituents (decahydroisoquinolin-sulfonyl groups) vs. thiophen-3-ylmethyl. Impact:
  • Bulkier substituents reduce solubility but may enhance receptor selectivity. The thiophen-3-ylmethyl group in the target compound likely improves lipophilicity and membrane permeability compared to polar or rigid N-substituents .

  • Example Compound: (E)-2-cyano-3-(furan-3-yl)-N-(4-methoxybenzyl)acrylamide (37) Key Differences:
  • 4-Methoxybenzyl group (electron-rich aromatic substituent) vs. thiophen-3-ylmethyl.
    • Impact :
  • Compound 37 shows broad-spectrum cytotoxicity (GI₅₀ = 5–16 μM), suggesting that electron-donating groups like methoxy enhance bioactivity. The thiophene group in the target compound may confer similar or distinct cytotoxic profiles .

Functional Group Additions

Methoxy and Hydroxy Modifications
  • Example Compound : 3-(4-Hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide (Anti-inflammatory agent)
    • Key Differences :
  • Additional hydroxy and methoxy groups on aromatic rings.
    • Impact :
  • The absence of such groups in the target compound may limit similar effects .

Target Compound Insights :

  • The thiophen-3-ylmethyl group may enhance selectivity for sulfur-containing receptors (e.g., cysteine-rich enzymes or ion channels).

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